ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the dimethoxy groups at positions 4 and 7.
The next step involves the coupling of the indole derivative with glycine to form the glycyl-indole intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Finally, the glycyl-indole intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form quinoline derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
- Ethyl 4-{N-[(4,7-dihydroxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
- Ethyl 4-{N-[(4,7-dimethyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is unique due to the presence of the dimethoxy groups at positions 4 and 7 on the indole ring. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C20H26N4O6 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O6/c1-4-30-20(27)24-9-7-23(8-10-24)17(25)12-21-19(26)14-11-13-15(28-2)5-6-16(29-3)18(13)22-14/h5-6,11,22H,4,7-10,12H2,1-3H3,(H,21,26) |
InChI Key |
NSYIHKHSDAPHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC |
Origin of Product |
United States |
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